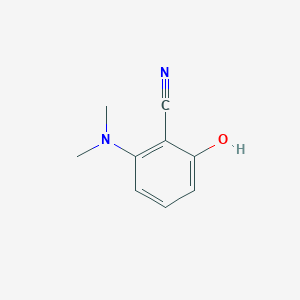
3-Hydroxy-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the 3-position and a sulfamoyl group at the 4-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-sulfamoylbenzamide typically involves the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amino group is sulfonated to form the sulfamoyl group. This step involves the reaction of the amino group with sulfur trioxide or chlorosulfonic acid.
Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The hydroxyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-4-sulfamoylbenzamide.
Reduction: Formation of 3-hydroxy-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-sulfamoylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against Hepatitis B virus (HBV) by targeting the viral capsid assembly.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, in the context of antiviral activity against HBV, it acts as a capsid assembly modulator. The compound binds to the viral capsid proteins, disrupting the normal assembly process and thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzamide: Lacks the hydroxyl group at the 3-position.
3-Hydroxybenzamide: Lacks the sulfamoyl group at the 4-position.
N-Benzyl-4-sulfamoylbenzamide: Contains a benzyl group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-4-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H8N2O4S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-hydroxy-4-sulfamoylbenzamide |
InChI |
InChI=1S/C7H8N2O4S/c8-7(11)4-1-2-6(5(10)3-4)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |
InChI-Schlüssel |
XCVXEOKVELADNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















